molecular formula C19H23N5O3 B2683082 (E)-3-(furan-2-yl)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 902514-15-2

(E)-3-(furan-2-yl)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No. B2683082
CAS RN: 902514-15-2
M. Wt: 369.425
InChI Key: QPLDWMSCLCDLHX-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.425. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Piperazine and Morpholine Derivatives: Synthetic and Pharmaceutical Applications

Piperazine and morpholine derivatives have been extensively studied for their broad spectrum of pharmaceutical applications. Researchers have developed various synthetic methods for these derivatives due to their potent pharmacophoric activities. These compounds are explored for their therapeutic uses, including antipsychotic, antihistamine, anticancer, antiviral, and anti-inflammatory applications. Their modification through substitution patterns significantly impacts the medicinal potential of the resultant molecules, suggesting their flexible utility in drug discovery (Al-Ghorbani et al., 2015; A. Rathi et al., 2016).

Essential Oils from Piper Species and Their Biological Activities

The Piper genus, known for its use in traditional medicine, has been investigated for the biological potential of its essential oils. These oils have demonstrated antimicrobial, antiprotozoal, anti-inflammatory, and cytotoxic activities against various tumor cell lines. The chemical diversity within Piper essential oils contributes to their wide range of biological effects, underlining the genus's potential as a natural source of therapeutic agents (J. D. da Silva et al., 2017).

Furan Derivatives: Bioactive Compounds

Furan derivatives, including those found in natural products, play a critical role in medicinal chemistry. They are integral to the structure of bioactive molecules, demonstrating the importance of furan-2-yl and similar substituents in drug design. These compounds are involved in a range of pharmacological activities, highlighting the versatility of furan-based structures in developing new therapeutic agents (T. Ostrowski, 2022).

Piperazine and Its Analogues: Anti-mycobacterial Activity

Piperazine and its analogues have shown significant promise against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. The structural role of piperazine as a vital building block in these compounds underscores its potential in addressing the pressing need for new anti-mycobacterial agents (P. Girase et al., 2020).

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c25-19(6-3-16-2-1-13-27-16)24-9-7-22(8-10-24)17-4-5-18(21-20-17)23-11-14-26-15-12-23/h1-6,13H,7-12,14-15H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLDWMSCLCDLHX-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.